

In-Depth Technical Guide to the Chemical Structure of Amlodipine's Pyridine Metabolite

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Compound of Interest

Compound Name: Amlodipine metabolite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of the primary pyridine metabolite of amlodipine. Amlodipine, a dihydropyridine calcium channel blocker, undergoes extensive metabolism, leading to the formation of several derivatives. Understanding the structure and characteristics of these metabolites is crucial for a complete pharmacological and toxicological assessment of the drug.

Chemical Structure and Identification

The principal metabolic transformation of amlodipine is the oxidation of its dihydropyridine ring to a pyridine ring, resulting in the formation of a metabolite commonly referred to as M9 or dehydroamlodipine.^{[1][2]} This primary pyridine metabolite can undergo further biotransformation. One of the major subsequent metabolites identified in human urine is 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic acid.^[3]

Dehydroamlodipine (M9)

- IUPAC Name: 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
- Molecular Formula: $C_{20}H_{23}ClN_2O_5$

- Molecular Weight: 406.86 g/mol

- CAS Number: 113994-41-5[4]

2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic acid

- IUPAC Name: 2-([4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methylpyridin-2-yl]methoxy)acetic acid[5]

- Molecular Formula: C₂₀H₂₀ClNO₇[6][7]

- Molecular Weight: 421.83 g/mol [6][7]

- CAS Number: 113994-45-9[6][7]

These pyridine metabolites are considered pharmacologically inactive, with minimal calcium channel blocking activity compared to the parent amlodipine.[3]

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic analysis is essential for the unambiguous identification of amlodipine's pyridine metabolites. While a complete set of publicly available spectra for the metabolites is limited, the following outlines the expected data based on the known fragmentation patterns of amlodipine and related compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly LC-MS/MS, is the primary technique for identifying and quantifying amlodipine and its metabolites in biological matrices.[2] The fragmentation pattern of dehydroamlodipine is expected to be similar to that of amlodipine, with characteristic losses of the side chains. The ion at m/z 238, corresponding to the [C₁₂H₁₃NO₂Cl]⁺ fragment, is a prominent peak in the mass spectrum of amlodipine and is anticipated to be a major fragment for its pyridine metabolite as well.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for confirming the aromaticity of the pyridine ring in the metabolite.

- ^1H NMR: The key difference in the ^1H NMR spectrum of dehydroamlodipine compared to amlodipine would be the absence of the N-H proton signal and the methine proton signal at the C4 position of the dihydropyridine ring. The chemical shifts of the protons on the side chains would also be affected by the aromatization of the ring.
- ^{13}C NMR: The ^{13}C NMR spectrum would show characteristic shifts for the sp^2 -hybridized carbons of the pyridine ring, differing significantly from the sp^3 -hybridized C4 carbon of the dihydropyridine ring in amlodipine.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of amlodipine besylate shows a characteristic N-H stretching vibration around 3410 cm^{-1} .^[9] In the pyridine metabolite, this peak would be absent. The C=O stretching frequencies of the ester groups are expected around 1675 cm^{-1} .^[5]

Quantitative Data

The following table summarizes the reported plasma concentrations of amlodipine and its major pyridine metabolites in hypertensive patients.

Compound	Plasma Concentration Range (ng/mL)
Amlodipine	6.5 - 20.9
Dehydroamlodipine (DH-AML)	1.4 - 10.9
2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid (CM-DH-AML)	5.6 - 38.3

Data from a study on hypertensive patients.

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is a general guideline for studying the metabolism of amlodipine to its pyridine derivative in vitro.

Objective: To determine the metabolic profile of amlodipine in HLM and identify the cytochrome P450 enzymes involved.

Materials:

- Amlodipine
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
- Phosphate buffer (pH 7.4)
- Selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4/5)
- Acetonitrile (for quenching the reaction)
- LC-MS/MS system

Procedure:

- Incubation Mixture Preparation: Prepare an incubation mixture containing amlodipine, HLM, and phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

- **Termination of Reaction:** Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
- **Sample Preparation:** Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.
- **LC-MS/MS Analysis:** Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
- **Enzyme Phenotyping:** To identify the specific CYP enzymes involved, repeat the incubation with the inclusion of selective CYP450 inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For amlodipine, ketoconazole is used to confirm the role of CYP3A4.^[1]

Quantification of Amlodipine and its Pyridine Metabolite in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous determination of amlodipine and its major metabolites in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid in human plasma.

Materials:

- Human plasma samples
- Reference standards for amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
- Internal standard (IS) (e.g., a deuterated analog or a structurally similar compound)
- Acetonitrile
- Formic acid

- Methanol
- Water (HPLC grade)
- LC-MS/MS system with an electrospray ionization (ESI) source

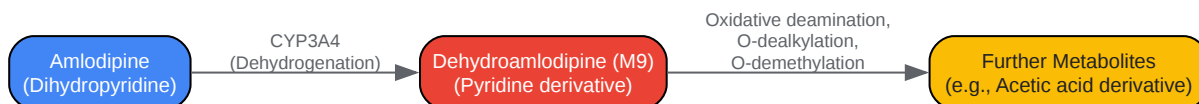
Procedure:

- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of plasma, add an internal standard solution.
 - Add 300 μ L of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Conditions:
 - Chromatographic Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) is common.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
- Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Metabolic Pathway and Synthesis Workflow

Amlodipine Metabolic Pathway

The primary metabolic pathway of amlodipine involves the enzymatic oxidation of the dihydropyridine ring to a pyridine ring, followed by further modifications to the side chains.

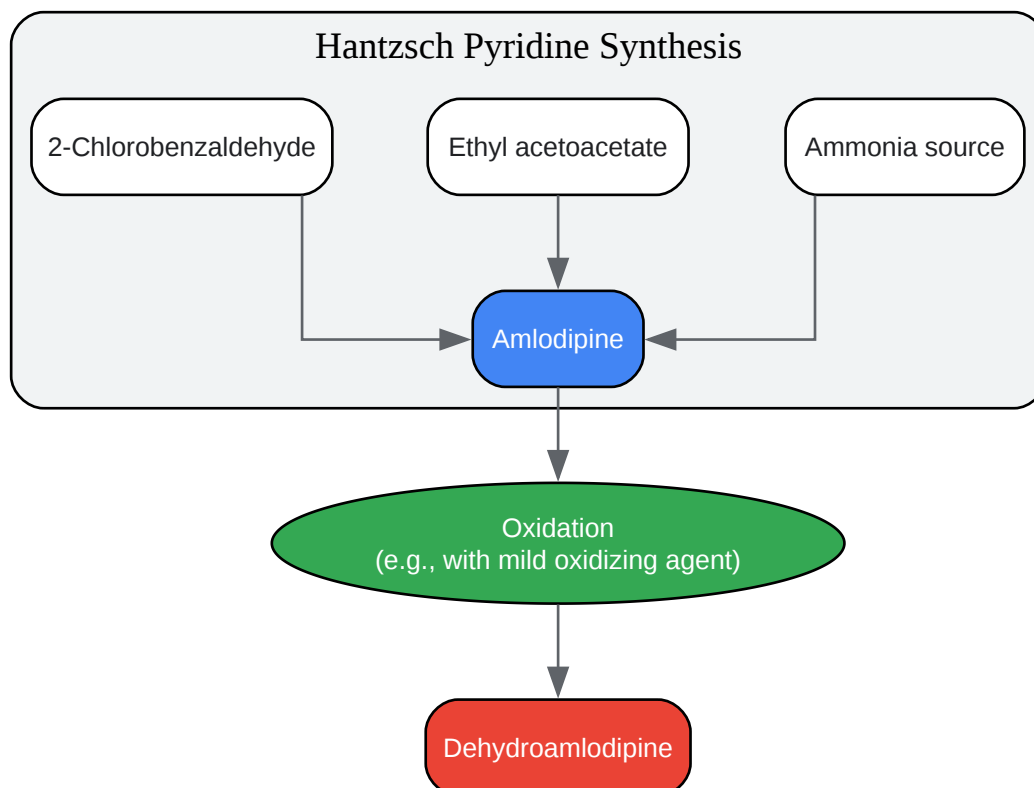


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Caption: Metabolic pathway of amlodipine to its pyridine metabolites.

Proposed Synthesis of Dehydroamlodipine

While a specific detailed protocol for the synthesis of dehydroamlodipine is not readily available in the literature, a plausible synthetic route involves the oxidation of amlodipine. The Hantzsch synthesis, used for amlodipine production, can be followed by an oxidation step.



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Caption: Proposed workflow for the synthesis of dehydroamlodipine.

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